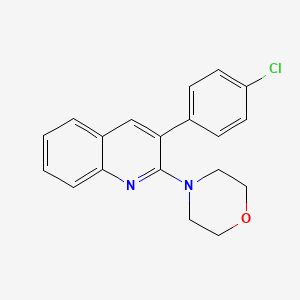

3-(4-Chlorophenyl)-2-morpholinoquinoline

Description

Contextualization within Quinoline (B57606) Chemistry and Medicinal Heterocycles

Heterocyclic compounds are cyclic structures containing atoms of at least two different elements in the ring. In medicinal chemistry, nitrogen-containing heterocycles are of paramount importance. orientjchem.org The quinoline ring system, a fused aromatic heterocycle consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a prominent example. orientjchem.orgnih.gov This scaffold is not only found in various natural products but has also become a versatile nucleus in the design and synthesis of a vast number of biologically active compounds. nih.govbiointerfaceresearch.com

The significance of the quinoline core is demonstrated by its presence in numerous approved drugs with a wide array of therapeutic applications. orientjchem.orgrsc.org These include antimalarials like chloroquine (B1663885) and quinine, antibacterials such as ciprofloxacin, and anticancer agents like camptothecin. rsc.orgpharmaguideline.com The versatility of the quinoline structure allows for modifications and substitutions at various positions, enabling medicinal chemists to fine-tune its pharmacological properties to target specific biological pathways. orientjchem.org

The subject compound, 3-(4-Chlorophenyl)-2-morpholinoquinoline, also features a morpholine (B109124) ring. Morpholine is another heterocyclic compound that is frequently incorporated into drug candidates to improve their pharmacokinetic and pharmacodynamic profiles. mdpi.comresearchgate.net Its inclusion can enhance properties such as aqueous solubility, membrane permeability, and metabolic stability, making it a valuable pharmacophore in the drug design process. mdpi.com The combination of the proven quinoline scaffold with the beneficial properties of the morpholine ring and a substituted phenyl group creates a molecule of significant interest for chemical and biological investigation.

Overview of Research Trajectories in Novel Compound Discovery

The discovery of new therapeutic agents often begins with the identification of a "lead structure" or scaffold, like quinoline, which has known biological activity. rsc.org Researchers then embark on a process of rational drug design, synthesizing a library of derivatives by introducing various functional groups and substituents to the core structure. orientjchem.org The goal is to optimize the compound's interaction with its biological target, thereby enhancing its potency and selectivity while minimizing potential side effects.

A critical aspect of this process is the study of the Structure-Activity Relationship (SAR). orientjchem.orgmdpi.com SAR studies systematically evaluate how changes in the chemical structure of a molecule affect its biological activity. orientjchem.org For instance, research on quinoline derivatives has shown that the type and position of substituents on the quinoline ring can dramatically influence the compound's anticancer, antimalarial, or antibacterial efficacy. nih.govnih.gov By analyzing these relationships, chemists can deduce which structural features are essential for the desired pharmacological effect and design more effective molecules. nih.gov The synthesis of novel morpholinoquinoline derivatives is a clear example of this research trajectory, where scientists build upon an established scaffold to explore new chemical space and uncover compounds with potentially superior therapeutic properties. nih.govnih.govnih.gov

Identification of this compound as a Subject of Academic Inquiry

This compound has been identified in chemical and bioactivity databases as a compound of interest for pharmacological and medicinal chemistry research. ontosight.ai Its structure, which features a quinoline backbone substituted with a 4-chlorophenyl group at the 3-position and a morpholino group at the 2-position, places it within a class of compounds actively being investigated for a range of potential therapeutic applications. ontosight.ai

The academic inquiry into this compound and its analogs is driven by the known broad-spectrum biological activities of quinoline derivatives, which include anti-inflammatory, antibacterial, antifungal, and antimalarial properties. biointerfaceresearch.comontosight.ai The specific combination of the quinoline, morpholine, and chlorophenyl moieties suggests a deliberate design aimed at exploring or enhancing these potential activities. Research into related morpholinoquinoline structures has demonstrated potent activities, including antitumor, antibacterial, antitubercular, and antimalarial effects, further justifying the investigation of this specific analog. nih.govnih.gov The compound is cataloged in scientific databases, indicating its availability for screening and study by the broader research community. ontosight.ai

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

|---|---|

| CAS Number | 339013-36-4 |

| Molecular Formula | C19H17ClN2O |

| Molecular Weight | 324.8 g/mol |

| ChEMBL ID | CHEMBL1430660 |

Table 2: Predicted Physicochemical Properties of this compound

| Property | Predicted Value |

|---|---|

| Boiling Point | 505.8±50.0 °C |

| Density | 1.262±0.06 g/cm³ |

| pKa | 5.54±0.10 |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-[3-(4-chlorophenyl)quinolin-2-yl]morpholine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17ClN2O/c20-16-7-5-14(6-8-16)17-13-15-3-1-2-4-18(15)21-19(17)22-9-11-23-12-10-22/h1-8,13H,9-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOJDOVILLUVRPK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC3=CC=CC=C3C=C2C4=CC=C(C=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization of 3 4 Chlorophenyl 2 Morpholinoquinoline

Established Synthetic Pathways for the Quinoline (B57606) Nucleus

The quinoline scaffold is a privileged structure in medicinal chemistry and materials science. Its synthesis has been a subject of extensive research, leading to the development of numerous synthetic methodologies.

Conventional Synthetic Routes and Optimization

The construction of the quinoline ring system has been historically achieved through several named reactions, which are still widely used today. These conventional methods typically involve the condensation and cyclization of anilines with various carbonyl compounds or other precursors. Optimization of these routes often focuses on improving yields, reducing reaction times, and enhancing substrate scope through catalyst development and modification of reaction conditions.

Some of the most prominent conventional synthetic routes include:

Skraup Synthesis: This method involves the reaction of aniline (B41778) with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene.

Friedländer Synthesis: This is a straightforward condensation of a 2-aminobenzaldehyde (B1207257) or 2-aminobenzoketone with a compound containing an α-methylene group adjacent to a carbonyl group.

Pfitzinger Reaction: This route utilizes isatin (B1672199) and a carbonyl compound to produce quinoline-4-carboxylic acids, which can be subsequently decarboxylated.

Combes Synthesis: This involves the acid-catalyzed cyclization of β-amino enones, which are formed from the reaction of anilines and 1,3-dicarbonyl compounds.

Doebner-von Miller Reaction: This is a reaction between an α,β-unsaturated carbonyl compound and an aniline, typically catalyzed by a Lewis acid or Brønsted acid.

These methods, while foundational, can sometimes be limited by harsh reaction conditions, low yields, and lack of regioselectivity, necessitating the development of more efficient approaches.

Microwave-Assisted Synthesis Approaches and Efficiency Enhancements

In recent years, microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating the synthesis of heterocyclic compounds, including quinolines. uin-malang.ac.id The application of microwave irradiation can lead to dramatic reductions in reaction times, often from hours to minutes, and frequently results in higher product yields and purities compared to conventional heating methods.

The efficiency enhancements of microwave-assisted synthesis are attributed to the rapid and uniform heating of the reaction mixture, which can lead to different reaction kinetics and selectivities. This technology has been successfully applied to many of the classical quinoline syntheses, offering a greener and more efficient alternative. For instance, microwave-assisted Friedländer and Skraup reactions have been reported to proceed much faster and with better yields.

Synthesis of 3-(4-Chlorophenyl)-2-morpholinoquinoline

The synthesis of a specifically substituted quinoline like this compound requires precise control over the introduction of substituents at the 2 and 3 positions of the quinoline core.

Precursor Compounds and Reaction Conditions

While a specific, detailed synthesis for this compound is not extensively documented in readily available literature, its structure suggests plausible synthetic strategies based on established methodologies for 2,3-disubstituted quinolines.

A likely approach would involve a multi-step synthesis. One potential pathway could start with the construction of a 2-chloro-3-(4-chlorophenyl)quinoline (B1597747) intermediate. This intermediate could then undergo a nucleophilic aromatic substitution reaction with morpholine (B109124) to introduce the morpholino group at the C2 position. The 2-chloro-3-(4-chlorophenyl)quinoline precursor itself could be synthesized through various methods, such as the Vilsmeier-Haack reaction on an appropriate acetanilide (B955) derivative followed by cyclization.

Alternatively, a convergent synthesis could be envisioned. The key precursor compounds for such a synthesis would likely be:

An aniline derivative (as the source of the benzene (B151609) ring of the quinoline).

A compound that can provide the C2 and C3 carbons with the desired substituents. For instance, a β-keto ester or an enaminone bearing the morpholino group.

4-chlorobenzaldehyde (B46862) or a related compound to introduce the 4-chlorophenyl group at the C3 position.

The reaction conditions would be highly dependent on the chosen synthetic route, but would typically involve a catalyst (acid or base) and a suitable solvent, potentially with heating or microwave irradiation to drive the reaction to completion.

Regioselective Synthesis Strategies

Achieving the desired 2,3-disubstitution pattern is a key challenge that requires regioselective control. Conventional methods like the Friedländer synthesis can be adapted, but modern multi-component reactions (MCRs) offer a more elegant and efficient solution for constructing such highly substituted quinolines.

One notable regioselective strategy is a modified Povarov reaction. rsc.orgnih.gov A three-component reaction involving an aniline, an aldehyde (such as 4-chlorobenzaldehyde), and an enaminone could regioselectively yield a 2,3-disubstituted quinoline. rsc.orgnih.gov In this scenario, an enaminone derived from morpholine could serve as the precursor for the C2-morpholino fragment of the final product. rsc.orgnih.gov

Another advanced strategy involves the use of ketenimine or carbodiimide (B86325) intermediates in a cascade reaction. researchgate.netnih.govdntb.gov.ua These methods allow for the controlled formation of the quinoline ring with specific substitution patterns, offering a potential route to this compound. researchgate.netnih.govdntb.gov.ua These modern synthetic approaches are significant as they often proceed with high atom economy and can generate complex molecules in a single step from simple precursors.

Strategies for Derivatization and Analogue Synthesis

The derivatization of the this compound scaffold is of interest for exploring its structure-activity relationships in various chemical and biological contexts. Derivatization can be targeted at several positions on the molecule.

Potential Derivatization Sites:

The Quinoline Ring: The benzene part of the quinoline nucleus is susceptible to electrophilic aromatic substitution. Depending on the existing directing effects of the substituents, further functional groups (e.g., nitro, halogen, or alkyl groups) could be introduced.

The 4-Chlorophenyl Group: The phenyl ring can also undergo electrophilic substitution. Additionally, the chloro-substituent could potentially be replaced via nucleophilic aromatic substitution under specific conditions or be used in cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig couplings) to introduce new aryl or alkyl groups.

The Morpholino Group: While the morpholine ring itself is generally stable, its presence influences the electronic properties of the quinoline core.

Analogue Synthesis: The synthesis of analogues can be achieved by systematically varying the precursor compounds used in the main synthetic pathway.

Variation of the Amine: Replacing morpholine with other cyclic or acyclic secondary amines (e.g., piperidine, pyrrolidine, or diethylamine) would generate a series of analogues with different substituents at the C2 position.

Variation of the Aryl Group: Utilizing different substituted benzaldehydes in a three-component reaction (e.g., 4-fluorobenzaldehyde, 4-methylbenzaldehyde, or 4-methoxybenzaldehyde) would lead to analogues with diverse electronic and steric properties at the C3 position.

Variation of the Aniline: Employing substituted anilines in the initial cyclization step would result in analogues with additional functional groups on the benzene portion of the quinoline ring system.

These strategies allow for the systematic exploration of the chemical space around the parent compound, enabling the fine-tuning of its properties for specific applications.

Introduction of Diverse Substituents on the Quinoline and Phenyl Moieties

The functionalization of the quinoline and phenyl rings is a key strategy for modulating the physicochemical properties of the parent compound. The introduction of various electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can significantly influence factors such as electron density, lipophilicity, and the potential for intermolecular interactions. researchgate.net

Research into related quinoline structures has shown that strategic placement of substituents can enhance biological efficacy. For instance, studies on 2-morpholino-4-anilinoquinoline derivatives revealed that modifications to the C4 aniline moiety led to potent anticancer activity against HepG2 cancer cells. nih.gov This highlights the sensitivity of the quinoline scaffold's activity to substitutions at various positions.

The effect of substituents on the phenyl ring is also a critical area of investigation. In analogous heterocyclic systems, the nature and position of substituents on a phenyl group can dictate the compound's activity. For example, in a series of 1,2,4-oxadiazole (B8745197)/quinazoline-4-one hybrids, the antiproliferative activity was found to follow the order of Cl > OMe > H for substituents at the fourth position of the phenyl ring, demonstrating a clear structure-activity relationship. nih.gov Such findings provide a rationale for synthesizing derivatives of this compound with varied substitution patterns on its phenyl group to explore potential enhancements in activity.

The table below summarizes the effects of common substituents on the properties of quinoline and phenyl moieties based on established chemical principles and findings from related compounds.

Table 1: Effect of Substituents on Quinoline and Phenyl Moieties

| Substituent Group | Type | Common Examples | Potential Effects on Molecular Properties |

|---|---|---|---|

| Halogens | EWG | -F, -Cl, -Br | Increase lipophilicity; can form halogen bonds; modify electronic properties. researchgate.net |

| Alkyl | EDG | -CH₃, -C₂H₅ | Increase lipophilicity; can provide steric bulk. researchgate.net |

| Alkoxy | EDG | -OCH₃, -OC₂H₅ | Increase electron density; can participate in hydrogen bonding; affects solubility. researchgate.net |

| Nitro | EWG | -NO₂ | Strong electron-withdrawing effect; potential for hydrogen bonding; increases polarity. researchgate.net |

Hybridization with Complementary Heterocyclic Scaffolds (e.g., Oxadiazole, Pyrazole (B372694), Triazole)

Molecular hybridization, which involves covalently linking two or more pharmacophoric units, is a powerful strategy in medicinal chemistry to create novel compounds with potentially enhanced or synergistic activities. The this compound scaffold is an excellent candidate for hybridization with other heterocyclic systems known for their diverse biological activities, such as oxadiazoles, pyrazoles, and triazoles. researchgate.net

Oxadiazole Hybrids: The 1,2,4-oxadiazole and 1,3,4-oxadiazole (B1194373) rings are recognized bioisosteres for ester and amide groups and are present in numerous biologically active compounds. nih.govjmpas.com The synthesis of hybrids incorporating a 2-morpholinoquinoline (B2669137) scaffold with a 1,2,4-oxadiazole moiety has been reported to yield compounds with significant antimicrobial potency. nih.gov Similarly, quinoline-1,3,4-oxadiazole hybrids have been investigated as potential anticancer and antimicrobial agents. rsc.org

Pyrazole Hybrids: Pyrazole derivatives are known for a wide range of biological activities. ontosight.ai The synthesis of compounds containing a 3-(4-chlorophenyl)pyrazole core has yielded derivatives with notable antifungal and antitubercular properties. nih.gov Fusing the quinoline-morpholine structure with a pyrazole ring could lead to hybrid molecules with a unique pharmacological profile. For instance, N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles have been synthesized and identified as kinase inhibitors with anti-glioma activity. nih.gov

Triazole Hybrids: The 1,2,3-triazole ring, often synthesized via copper-catalyzed "click chemistry," serves as a stable and rigid linker to connect different molecular fragments. juniperpublishers.com Research has demonstrated the successful synthesis of 2-morpholinoquinoline-3-methyl-1,2,3-triazole hybrids. researchgate.net In these studies, derivatives bearing chloro and fluoro substituents exhibited potent in vitro anticancer activity, underscoring the potential of this hybridization strategy. researchgate.net

The following table presents examples of quinoline-based hybrids and their reported biological activities.

Table 2: Examples of Quinoline-Based Heterocyclic Hybrids

| Base Scaffold | Hybridized Heterocycle | Resulting Hybrid Class | Reported Biological Activity |

|---|---|---|---|

| 2-Morpholinoquinoline | 1,2,4-Oxadiazole | Quinoline-Oxadiazole Hybrids | Antimicrobial. nih.gov |

| Quinoline | Pyrazole | Quinoline-Pyrazole Hybrids | General bioactivity improvement. researchgate.net |

| 2-Morpholinoquinoline | 1,2,3-Triazole | Quinoline-Triazole Hybrids | Anticancer. researchgate.net |

| Quinoline | Thiadiazole | Quinoline-Thiadiazole Hybrids | General bioactivity improvement. researchgate.net |

Principles of Sustainable and Green Chemistry in Synthesis

The synthesis of quinoline derivatives, including this compound, is increasingly guided by the principles of green and sustainable chemistry. mdpi.com These principles aim to reduce the environmental footprint of chemical processes by minimizing waste, avoiding hazardous substances, and improving energy efficiency. nih.gov

Traditional synthetic methods for quinolines, such as the Skraup, Doebner-von Miller, and Friedländer syntheses, often suffer from drawbacks like the use of harsh reagents, high temperatures, hazardous organic solvents, and long reaction times, which are environmentally and economically undesirable. nih.govacs.org

Modern green chemistry approaches seek to overcome these limitations. Key strategies include:

Use of Greener Solvents: Replacing hazardous organic solvents with environmentally benign alternatives like water or ethanol. researchgate.net

Alternative Energy Sources: Employing microwave irradiation and ultrasound to accelerate reactions, often leading to higher yields and shorter reaction times compared to conventional heating. nih.gov

Green Catalysis: Utilizing eco-friendly and recyclable catalysts, such as p-toluenesulfonic acid (p-TSA) or polymer-supported catalysts like polyethylene (B3416737) glycol-based sulphonic acid (PEG-SA), to drive reactions efficiently under milder conditions. researchgate.netasianpubs.org

One-Pot and Multicomponent Reactions: Designing synthetic routes where multiple steps are performed in a single reaction vessel. nih.gov This reduces the need for intermediate purification steps, minimizes solvent use, and saves time and energy. nih.gov

These sustainable methodologies not only offer environmental benefits but also often lead to more efficient and cost-effective synthetic pathways for producing quinoline-based compounds. asianpubs.orgzenodo.org

The table below compares traditional and green approaches for the synthesis of quinoline derivatives.

Table 3: Comparison of Traditional vs. Green Synthesis of Quinolines

| Feature | Traditional Synthetic Methods | Green Synthetic Approaches |

|---|---|---|

| Solvents | Often use hazardous organic solvents. nih.gov | Prioritize water, ethanol, or solvent-free conditions. researchgate.net |

| Catalysts | May use stoichiometric amounts of hazardous acids or catalysts. nih.gov | Employ reusable, non-toxic, or biodegradable catalysts. researchgate.netasianpubs.org |

| Energy | Typically require high temperatures and long reaction times. acs.org | Utilize energy-efficient methods like microwave or ultrasound. nih.gov |

| Efficiency | Often involve multiple steps with purification of intermediates. nih.gov | Favor one-pot, multicomponent reactions for higher atom economy. nih.gov |

| Waste | Generate significant amounts of chemical waste. nih.gov | Designed to minimize waste generation ("prevention" principle). nih.gov |

Preclinical Biological Activity and Elucidation of Molecular Mechanisms

Enzymatic Inhibition Studies

Enzymes are crucial regulators of biological processes, and their inhibition is a key mechanism through which many therapeutic agents exert their effects. Research into the enzymatic inhibition profile of 3-(4-Chlorophenyl)-2-morpholinoquinoline and related compounds has sought to identify specific molecular targets.

Inhibition of Glucosamine-6-phosphate Synthase

Glucosamine-6-phosphate synthase (GlcN-6-P synthase) is an enzyme that plays a critical role in the biosynthesis of amino sugars, which are essential components of the cell walls of fungi and bacteria. As such, it is a promising target for the development of antimicrobial agents. While the direct inhibitory activity of this compound on GlcN-6-P synthase has not been extensively detailed in publicly available research, the broader class of quinoline (B57606) derivatives has been investigated for antimicrobial properties. The potential for this compound to interact with GlcN-6-P synthase would be a valuable area for future research to explore its possible utility as an antimicrobial agent.

Interactions with Other Relevant Enzymatic Targets (e.g., COX-2, Bcl-2, α-Amylase, Acetylcholinesterase, Urease)

The therapeutic potential of a compound is often broadened by its ability to interact with multiple enzymatic targets. For this compound, its interactions with several other key enzymes have been a subject of scientific inquiry.

Cyclooxygenase-2 (COX-2): COX-2 is an enzyme responsible for inflammation and pain. Some quinoline derivatives have been shown to exhibit anti-inflammatory activity, suggesting a potential interaction with COX enzymes. However, specific studies detailing the inhibitory concentration (IC50) of this compound against COX-2 are not readily available in the current body of scientific literature.

B-cell lymphoma 2 (Bcl-2): The Bcl-2 family of proteins are key regulators of apoptosis, or programmed cell death. Inhibition of anti-apoptotic proteins like Bcl-2 is a promising strategy in cancer therapy. Investigations into structurally related 2,3-diarylquinoline derivatives have indicated that they can induce apoptosis by decreasing the expression of Bcl-2. rsc.org This suggests that this compound may also modulate Bcl-2 family proteins, though direct evidence is yet to be established.

α-Amylase: This enzyme is involved in the breakdown of starch into sugars. Inhibitors of α-amylase are of interest in the management of type 2 diabetes. While some heterocyclic compounds are known to inhibit this enzyme, specific data on the α-amylase inhibitory activity of this compound is not currently documented.

Acetylcholinesterase (AChE): AChE is a key enzyme in the nervous system, responsible for breaking down the neurotransmitter acetylcholine. AChE inhibitors are used in the treatment of Alzheimer's disease. The potential for quinoline-based structures to interact with acetylcholinesterase is an area of active research, but specific inhibitory data for this compound is not available.

Urease: Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) and is a key virulence factor for some pathogenic bacteria. Inhibition of urease is a strategy for combating these infections. The evaluation of this compound as a urease inhibitor has not been specifically reported.

Interactive Data Table: Enzymatic Inhibition Profile

| Enzyme Target | Compound | IC50 (µM) | Reference |

| Glucosamine-6-phosphate Synthase | This compound | Data Not Available | - |

| COX-2 | This compound | Data Not Available | - |

| Bcl-2 | Related 2,3-diarylquinoline derivatives | Activity noted, specific IC50 not provided | rsc.org |

| α-Amylase | This compound | Data Not Available | - |

| Acetylcholinesterase | This compound | Data Not Available | - |

| Urease | This compound | Data Not Available | - |

Molecular Mechanisms and Cellular Pathways Underlying Observed Bioactivities

Understanding the molecular mechanisms and cellular pathways affected by a compound is crucial for its development as a therapeutic agent. For this compound, its biological activities are presumed to arise from its interaction with various signaling pathways that regulate cell proliferation, survival, and inflammation.

The general structure of quinoline derivatives suggests that they can intercalate into DNA, inhibit key enzymes involved in cellular signaling, or modulate the activity of various receptors. For instance, the anti-proliferative effects observed with some related quinoline compounds have been linked to the induction of cell cycle arrest and apoptosis. rsc.org This often involves the modulation of critical signaling pathways such as the PI3K/Akt pathway, which is a central regulator of cell survival and proliferation. While it is plausible that this compound exerts its effects through similar mechanisms, detailed studies elucidating the specific pathways it modulates are needed to confirm this. The chlorophenyl and morpholino substitutions on the quinoline core are expected to significantly influence its binding affinity to biological targets and, consequently, its specific molecular mechanisms of action.

Structure Activity Relationships Sar and Rational Molecular Design

Identification of Pharmacophoric Elements Critical for Biological Potency

A pharmacophore is an abstract representation of the essential molecular features responsible for a drug's biological activity. For 3-(4-Chlorophenyl)-2-morpholinoquinoline, the key pharmacophoric elements can be deduced from its constituent parts: the quinoline (B57606) core, the 4-chlorophenyl substituent, and the morpholino group.

Quinoline Core: This bicyclic aromatic system often serves as a rigid scaffold, correctly positioning the other substituents for optimal interaction with a biological target. The nitrogen atom within the quinoline ring can act as a hydrogen bond acceptor, a crucial interaction point in many enzyme active sites and receptors. ontosight.ai

4-Chlorophenyl Group at Position 3: This bulky, hydrophobic group is critical for defining the molecule's shape and can engage in hydrophobic and van der Waals interactions within a receptor's binding pocket. The chlorine atom, an electron-withdrawing group, modifies the electronic properties of the phenyl ring and can participate in halogen bonding, a specific type of non-covalent interaction that can enhance binding affinity.

Investigation into related quinoline derivatives has highlighted that a substituent at the 3-position of the quinoline ring is a critical structural feature for potency in various biological contexts. researchgate.net A combined analysis of these elements suggests a pharmacophore model where a rigid aromatic core is appended with a hydrophobic, halogen-substituted aromatic ring and a polar, hydrogen-bond-accepting heterocyclic group.

Analysis of Substituent Effects on Activity and Selectivity (e.g., Halogenation, Alkyl Chains, Heterocyclic Fusion)

The biological activity of the core 3-phenyl-2-morpholinoquinoline structure can be fine-tuned by modifying its substituents. The analysis of these modifications is a cornerstone of SAR studies.

Halogenation: The presence and position of halogen atoms can significantly impact a molecule's properties. In the case of the 4-chlorophenyl group, the chlorine atom influences both the steric and electronic profile. nih.gov Due to their size and electronegativity, halogens can distort the conformation of the molecule, which may play a key role in binding to a target. beilstein-journals.org Changing the halogen (e.g., from chlorine to fluorine or bromine) or its position on the phenyl ring would likely alter the compound's activity and selectivity by modifying its lipophilicity, metabolic stability, and potential for halogen bonding. nih.gov For instance, studies on other heterocyclic compounds have shown that the introduction of electron-withdrawing groups can be favorable for certain biological activities. researchgate.net

Alkyl Chains: Introducing alkyl chains, either on the quinoline, phenyl, or morpholino rings, would primarily affect the compound's lipophilicity (fat-solubility) and steric profile. The length and branching of these chains are critical. Longer alkyl chains can enhance binding in hydrophobic pockets but may also decrease aqueous solubility. nih.gov Studies on N-alkylmorpholine derivatives have demonstrated a clear structure-activity relationship where the length of the alkyl chain directly correlates with bactericidal effects, with chains of 12 to 16 carbons showing the highest potency. chemrxiv.org Conversely, very short chains can render the compounds inactive. chemrxiv.org The flexibility of alkyl chains can also be a factor, with shorter, less flexible chains potentially hindering optimal stacking interactions between aromatic systems. researchgate.net

Heterocyclic Fusion: Fusing another heterocyclic ring to the quinoline scaffold would create a more complex, rigid, and extended aromatic system. This modification would drastically alter the molecule's shape, size, and electronic distribution, potentially leading to novel interactions with biological targets and a completely different pharmacological profile.

The following table summarizes the predictable effects of various substituents on the core structure of this compound.

| Modification Type | Substituent Example | Position | Predicted Impact on Properties |

| Halogenation | Fluorine, Bromine | Phenyl ring (position 4) | Alters lipophilicity, electronic character, and potential for halogen bonding. |

| Halogenation | Chlorine | Quinoline ring (e.g., C6, C7) | Modifies scaffold electronics and potential for new interactions. |

| Alkyl Chains | Methyl, Ethyl | Phenyl or Quinoline rings | Increases lipophilicity; minor steric impact. |

| Alkyl Chains | Dodecyl (C12) | Morpholino nitrogen | Significantly increases lipophilicity and may enhance membrane interaction. |

| Polar Groups | Hydroxyl (-OH), Methoxy (-OCH3) | Phenyl ring | Introduces hydrogen bonding capabilities; alters solubility and electronics. |

Quantitative Structure-Activity Relationship (QSAR) Approaches

Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the chemical properties of a series of compounds and their biological activities. neliti.com This computational approach is invaluable for predicting the activity of unsynthesized molecules and guiding rational drug design. researchgate.net

For a series of derivatives of this compound, a QSAR study would involve several steps:

Data Set Generation: A series of analogues would be synthesized with systematic variations (e.g., different halogens, alkyl chains of varying lengths). Their biological activity (e.g., IC50 values) would be measured in a consistent assay. nih.gov

Descriptor Calculation: For each molecule, a large number of physicochemical properties, known as molecular descriptors, are calculated. These can be 2D (e.g., molecular weight, logP, connectivity indices) or 3D (e.g., molecular surface area, volume). nih.gov

Model Development: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical equation that relates the descriptors to the observed biological activity.

Model Validation: The predictive power of the QSAR model is rigorously tested using internal (e.g., cross-validation) and external validation sets of compounds not used in the model's creation.

QSAR models for various quinoline derivatives have successfully predicted their biological activities, demonstrating the utility of this approach for this class of compounds. neliti.comresearchgate.netnih.govnih.gov Such models can provide quantitative insights into which properties (e.g., lipophilicity, electronic character) are most important for the desired activity.

Computational and Ligand-Based Pharmacophore Modeling

When the 3D structure of the biological target is unknown, ligand-based pharmacophore modeling becomes a powerful tool. nih.gov This method involves analyzing a set of active molecules to identify the common chemical features responsible for their activity. nih.gov

The process for this compound and its analogues would typically proceed as follows:

A set of structurally diverse but functionally related active compounds is selected as a training set. nih.gov

Computational software generates multiple low-energy conformations for each molecule.

The conformations are overlaid in 3D space to identify common pharmacophoric features, such as hydrogen bond acceptors/donors, hydrophobic centers, and aromatic rings. biointerfaceresearch.com

The resulting pharmacophore model represents a 3D hypothesis of the essential features required for binding to the target.

This model can then be used as a 3D query to screen large virtual databases of chemical compounds to identify new molecules that fit the pharmacophore and are therefore likely to be active. ijper.orgrsc.org This approach is a cornerstone of modern computational drug discovery, enabling the efficient identification of novel chemical scaffolds. researchgate.net Comparing ligand-based models with structure-based models (if a target structure becomes available) can provide a more complete understanding of the ligand-receptor interactions. biointerfaceresearch.com

Computational Chemistry and Molecular Modeling in Research

Molecular Docking Investigations

No molecular docking investigations specifically targeting 3-(4-Chlorophenyl)-2-morpholinoquinoline have been published.

Prediction of Ligand-Protein Binding Modes and Interactions

There is no available data detailing the prediction of ligand-protein binding modes or interactions for this compound.

Virtual Screening for Potential Biological Targets

There are no published virtual screening studies that have identified potential biological targets for this compound.

Quantum Chemical Calculations for Electronic and Structural Insights

No quantum chemical calculation studies for this compound were identified.

Density Functional Theory (DFT) Applications

There are no available DFT studies to provide electronic and structural insights into this specific molecule.

In silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties

No in silico ADME predictions for this compound have been reported in the literature.

Assessment of Drug-Likeness According to Pharmacokinetic Rules (e.g., Lipinski's Rule of Five)

An assessment of drug-likeness for this compound according to Lipinski's Rule of Five or other pharmacokinetic rules has not been published.

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability

Disclaimer: To the best of our knowledge, there are no specific molecular dynamics simulation studies published for this compound. The following data and analysis are presented as a representative example based on studies of structurally related quinoline (B57606) derivatives to illustrate the application and significance of molecular dynamics simulations in conformational and binding stability analysis.

Molecular dynamics (MD) simulations are a powerful computational tool used to understand the dynamic behavior of molecules over time. In the context of drug discovery and development, MD simulations provide valuable insights into the conformational flexibility of a ligand and the stability of its interaction with a biological target, such as a protein receptor or enzyme.

Researchers employ MD simulations to observe the fluctuations and conformational changes of the ligand-protein complex, which can help in predicting the binding affinity and the mechanism of action. Key parameters analyzed during these simulations include the root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), radius of gyration (Rg), and binding free energy.

A representative study on a similar quinoline derivative investigated its binding stability with a target protein over a 100-nanosecond (ns) simulation period. The stability of the protein-ligand complex was assessed by analyzing the RMSD of the protein's backbone atoms. The RMSD values for the complex of the quinoline derivative remained stable throughout the simulation, indicating that the binding of the ligand did not induce significant conformational changes in the protein.

The flexibility of individual amino acid residues within the protein's binding site was evaluated by calculating the RMSF. The analysis showed that the residues interacting with the ligand exhibited lower fluctuations compared to other regions of the protein, suggesting a stable binding interaction.

The compactness of the protein-ligand complex was monitored using the radius of gyration. A stable Rg value throughout the simulation indicated that the complex maintained a consistent shape and size, further supporting the stability of the binding.

Binding free energy calculations, often performed using the Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method, provide a quantitative estimate of the binding affinity. In the representative study, the quinoline derivative exhibited a favorable binding free energy, indicating a strong and stable interaction with the target protein.

The following tables present hypothetical data for this compound, based on typical findings from MD simulation studies of similar quinoline derivatives.

Table 1: Molecular Dynamics Simulation Parameters for this compound-Protein Complex

| Parameter | Value |

| Simulation Time | 100 ns |

| Force Field | AMBER99 |

| Solvent Model | TIP3P Water |

| Temperature | 300 K |

| Pressure | 1 atm |

Table 2: Analysis of MD Simulation Trajectory for this compound-Protein Complex

| Metric | Average Value | Standard Deviation |

| RMSD (Protein Backbone) | 2.5 Å | ± 0.3 Å |

| RMSF (Binding Site Residues) | 1.2 Å | ± 0.2 Å |

| Radius of Gyration (Rg) | 18.5 Å | ± 0.5 Å |

Table 3: Binding Free Energy Calculation for this compound-Protein Complex (MM/GBSA)

| Energy Component | Contribution (kcal/mol) |

| Van der Waals Energy | -45.8 |

| Electrostatic Energy | -20.5 |

| Polar Solvation Energy | 25.3 |

| Non-polar Solvation Energy | -4.7 |

| Total Binding Free Energy | -45.7 |

These representative data illustrate how molecular dynamics simulations can provide a detailed understanding of the conformational stability and binding affinity of a compound like this compound with its biological target. Such studies are crucial in the rational design and optimization of potent and selective drug candidates.

Advanced Analytical Methodologies for Compound Characterization and Research

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for determining the molecular structure of 3-(4-chlorophenyl)-2-morpholinoquinoline. These techniques probe the interaction of the molecule with electromagnetic radiation, revealing details about its atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules in solution. Both ¹H and ¹³C NMR are utilized to provide a complete picture of the carbon and hydrogen framework of this compound.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the protons of the quinoline (B57606), chlorophenyl, and morpholine (B109124) rings. The aromatic protons of the quinoline and chlorophenyl groups would likely appear in the downfield region (typically δ 7.0-8.5 ppm), with their splitting patterns revealing their substitution patterns. The protons of the morpholine ring would be found in the upfield region, with the protons adjacent to the oxygen atom appearing at a higher chemical shift than those adjacent to the nitrogen atom.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the number of different types of carbon atoms in the molecule. For this compound, the spectrum would display distinct signals for each unique carbon atom. The carbon atoms of the aromatic quinoline and chlorophenyl rings would resonate in the downfield region (typically δ 120-150 ppm), while the aliphatic carbons of the morpholine ring would appear in the upfield region. The chemical shifts provide valuable information about the electronic environment of each carbon atom.

| ¹H NMR (Illustrative Data) | ¹³C NMR (Illustrative Data) |

| Chemical Shift (δ, ppm) | Assignment |

| 8.10 (d, 1H) | Quinoline H |

| 7.85 (d, 1H) | Quinoline H |

| 7.60-7.70 (m, 2H) | Quinoline H |

| 7.40-7.50 (m, 4H) | Chlorophenyl H |

| 3.80 (t, 4H) | Morpholine (-O-CH₂-) |

| 3.40 (t, 4H) | Morpholine (-N-CH₂-) |

Note: The data in this table is illustrative and represents expected values for this compound based on the analysis of related structures.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its constituent bonds. Key expected absorptions include C-H stretching vibrations from the aromatic and aliphatic portions of the molecule, C=C and C=N stretching vibrations from the quinoline and chlorophenyl rings, and C-O and C-N stretching vibrations from the morpholine ring. The presence of a C-Cl stretching vibration would also be anticipated.

| IR Absorption Bands (Illustrative Data) |

| Wavenumber (cm⁻¹) |

| 3050-3100 |

| 2850-2960 |

| 1600-1620 |

| 1480-1590 |

| 1250-1350 |

| 1050-1150 |

| 750-850 |

Note: The data in this table is illustrative and represents expected values for this compound.

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise molecular weight of a compound, which in turn allows for the determination of its elemental formula. For this compound (C₁₉H₁₇ClN₂O), HRMS would provide a highly accurate mass measurement of the molecular ion, confirming its elemental composition with a high degree of confidence. This technique is crucial for distinguishing between compounds with the same nominal mass but different elemental formulas.

Elemental Analysis

Elemental analysis provides the percentage composition of the elements (carbon, hydrogen, nitrogen, etc.) in a compound. The experimentally determined percentages are then compared with the theoretically calculated values for the proposed molecular formula. For this compound (C₁₉H₁₇ClN₂O), the calculated elemental composition would be approximately: Carbon, 70.26%; Hydrogen, 5.28%; Chlorine, 10.91%; Nitrogen, 8.62%; and Oxygen, 4.92%. Close agreement between the experimental and calculated values provides strong evidence for the proposed molecular formula.

| Elemental Analysis Data (Illustrative) |

| Element |

| Carbon (C) |

| Hydrogen (H) |

| Nitrogen (N) |

Note: The data in this table is illustrative and represents expected values for this compound.

X-ray Diffraction Studies for Solid-State Structural Elucidation of Related Compounds

X-ray diffraction is a premier technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a crystal structure for this compound itself may not be publicly available, studies on related 3-aryl-2-substituted quinoline derivatives provide valuable insights into the likely solid-state conformation. Such studies reveal bond lengths, bond angles, and intermolecular interactions, such as pi-stacking or hydrogen bonding, which govern the crystal packing. For instance, in related structures, the dihedral angle between the quinoline and the 3-aryl substituent is a key conformational feature.

Chromatographic Techniques for Purity and Reaction Monitoring (e.g., TLC)

Chromatographic techniques are essential for assessing the purity of a synthesized compound and for monitoring the progress of a chemical reaction.

Thin-Layer Chromatography (TLC): TLC is a simple, rapid, and versatile technique used to separate components of a mixture. In the synthesis of this compound, TLC would be used to monitor the disappearance of starting materials and the appearance of the product. The retention factor (Rf) value of the compound is dependent on the stationary phase (e.g., silica (B1680970) gel) and the mobile phase (a solvent or mixture of solvents) used. By comparing the Rf value of the synthesized compound to that of a known standard, its identity can be preliminarily confirmed. TLC is also an effective tool for assessing the purity of the final product; a single spot on the TLC plate under various solvent systems is a good indication of high purity.

Preclinical Research Methodologies and in Vitro / in Vivo Model Systems

In vitro Experimental Models in Mechanistic Studies

In vitro models are fundamental for the initial screening and detailed mechanistic investigation of new compounds, offering a controlled environment to study cellular and molecular effects.

Two-dimensional (2D) cell culture systems, where cells are grown as a monolayer on a flat surface, represent the primary method for high-throughput screening of potential therapeutic agents. These systems are instrumental in determining the cytotoxic or cytostatic effects of a compound against various cell lines, including those derived from different types of tumors.

In a typical experimental setup to evaluate 3-(4-Chlorophenyl)-2-morpholinoquinoline, a panel of cancer cell lines would be exposed to a range of concentrations of the compound. The viability and proliferation of the cells would then be assessed using colorimetric assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial metabolic activity as an indicator of cell viability. The results from such screenings are generally used to determine the half-maximal inhibitory concentration (IC50), a key parameter indicating the potency of the compound.

Table 1: Representative Data from a Hypothetical 2D Cell Culture Screening

| Cell Line | Tissue of Origin | IC50 (µM) for this compound |

| MCF-7 | Breast Cancer | Data Not Available |

| A549 | Lung Cancer | Data Not Available |

| HeLa | Cervical Cancer | Data Not Available |

| HepG2 | Liver Cancer | Data Not Available |

This table illustrates the type of data generated from 2D cell culture screening; specific values for this compound are not publicly available.

To better mimic the complex three-dimensional (3D) architecture and microenvironment of native tissues, more advanced in vitro models are increasingly being utilized.

Spheroids are 3D aggregates of cells that can replicate the cell-cell interactions and physiological gradients (e.g., oxygen and nutrient gradients) found in tumors. The use of spheroid models would allow for the assessment of this compound's ability to penetrate tumor-like structures and exert its effects on cells in different proliferative and metabolic states.

Organoids are more complex 3D structures derived from stem cells or patient tissues that self-organize to recapitulate the structure and function of a specific organ. Patient-derived tumor organoids, for instance, could provide a more personalized prediction of the efficacy of this compound.

Organ-on-a-chip systems are microfluidic devices that culture living cells in continuously perfused microchambers to model the physiology of human organs. These systems can be used to study the effects of a compound on individual organs or to create multi-organ systems to investigate systemic effects and drug metabolism, offering a more dynamic and physiologically relevant testing environment.

In vivo Preclinical Models for Pharmacological Evaluation (General Methodologies)

Following promising in vitro results, the evaluation of a compound's pharmacological properties in a living organism is essential. In vivo preclinical models, typically involving small animals such as mice or rats, are used to assess both the efficacy and the pharmacokinetic profile of a drug candidate.

For a compound like this compound, a common in vivo model for efficacy testing in oncology would be a xenograft model. In this model, human cancer cells are implanted into immunocompromised mice, leading to the formation of tumors. The mice are then treated with the test compound, and tumor growth is monitored over time to determine the compound's anti-tumor activity.

Methodological Approaches in Preclinical Pharmacodynamics and Pharmacokinetics

Understanding how a drug affects the body (pharmacodynamics) and how the body affects the drug (pharmacokinetics) is crucial for its development.

The primary goal of efficacy assessment is to demonstrate that the compound has the desired therapeutic effect in a disease model. In the context of an anti-cancer agent, this would involve measuring the reduction in tumor size or growth rate in xenograft models. Biomarker analysis from tumor tissues or blood samples can also provide insights into the compound's mechanism of action in vivo.

Pharmacokinetic studies aim to characterize the absorption, distribution, metabolism, and excretion (ADME) of a compound. These studies involve administering the compound to animals and then measuring its concentration in blood, plasma, and various tissues over time. This information is critical for determining the compound's bioavailability, half-life, and potential for accumulation in specific organs.

Table 2: Key Pharmacokinetic Parameters (Illustrative)

| Parameter | Description | Value for this compound |

| Cmax | Maximum plasma concentration | Data Not Available |

| Tmax | Time to reach Cmax | Data Not Available |

| AUC | Area under the plasma concentration-time curve | Data Not Available |

| t1/2 | Half-life | Data Not Available |

| Bioavailability (%) | The fraction of the administered dose that reaches systemic circulation | Data Not Available |

This table presents key pharmacokinetic parameters that would be determined in preclinical studies; specific values for this compound are not publicly available.

Future Research Directions and Translational Prospects

Advancements in Targeted Synthetic Strategies for Enhanced Analogues

The future development of 3-(4-Chlorophenyl)-2-morpholinoquinoline as a therapeutic lead or research tool is highly dependent on the ability to create a diverse library of analogues for structure-activity relationship (SAR) studies. Modern synthetic methodologies offer powerful tools to achieve this efficiently and systematically.

Future strategies will likely move beyond traditional, multi-step syntheses toward more modular and high-throughput approaches. nih.gov Techniques like palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are versatile for introducing a wide variety of aryl or heteroaryl groups at different positions on the quinoline (B57606) core, allowing for extensive exploration of the chemical space around the C-3 position currently occupied by the 4-chlorophenyl group. researchgate.net Similarly, advancements in C-H activation and other contemporary synthetic methods could provide novel, efficient routes to functionalize the quinoline skeleton. eurekaselect.comrsc.org

The creation of focused libraries will be crucial. By systematically varying the substituents on the phenyl ring and modifying the morpholine (B109124) moiety, researchers can fine-tune the compound's physicochemical properties, such as solubility and membrane permeability, which are critical for biological efficacy. mdpi.com The goal is to develop a robust and scalable synthetic platform that enables the rapid generation of analogues for biological screening. researchgate.net

| Synthetic Method | Target Modification Site | Potential Advantage | Reference |

|---|---|---|---|

| Suzuki-Miyaura Coupling | C-3 Aryl Group | High tolerance for diverse functional groups, enabling broad SAR exploration. | researchgate.net |

| Friedländer Annulation | Quinoline Core | A classic, reliable method for constructing the fundamental quinoline ring system from diverse starting materials. | rsc.org |

| Povarov Reaction | Quinoline/Tetrahydroquinoline Core | Multi-component reaction allowing for rapid assembly of complex quinoline scaffolds from simple precursors. | rsc.org |

| Buchwald-Hartwig Amination | C-2 Morpholino Group | Efficient for creating analogues with different amino-heterocycles at the C-2 position to probe binding interactions. | researchgate.net |

Exploration of Novel Biological Targets and Therapeutic Areas

While the specific biological targets of this compound are not yet fully elucidated, the broader quinoline class exhibits an extensive range of activities, suggesting numerous avenues for investigation. nih.govnih.gov Derivatives have shown potential as anticancer, antimalarial, antitubercular, and antimicrobial agents. nih.govresearchgate.net

A key future direction is the systematic screening of this compound against panels of known drug targets. For instance, various quinoline-based molecules have been identified as potent inhibitors of protein kinases, such as Epidermal Growth Factor Receptor (EGFR), HER-2, and mTOR, which are critical targets in oncology. mdpi.comrsc.org Functional proteomics approaches have also identified novel targets for quinoline drugs, including aldehyde dehydrogenase 1 (ALDH1) and quinone reductase 2 (QR2), expanding the potential mechanisms of action to be explored. nih.gov

Beyond oncology, the structural similarity to other bioactive quinolines suggests potential in infectious diseases. Screening against parasites like Plasmodium falciparum and various bacterial or fungal strains could uncover new therapeutic applications. researchgate.netnih.gov Phenotypic screening, where the compound is tested on whole cells or organisms without a preconceived target, could reveal unexpected activities and lead to the discovery of entirely new therapeutic areas for this scaffold.

| Target Class | Specific Examples | Associated Therapeutic Area | Reference |

|---|---|---|---|

| Protein Kinases | EGFR, HER-2, mTOR | Oncology | mdpi.comrsc.org |

| Metabolic Enzymes | ALDH1, QR2, Lactate Dehydrogenase (LDH) | Oncology, Infectious Disease | nih.govnih.gov |

| Parasitic Targets | Leishmania N-myristoyltransferase (NMT) | Leishmaniasis | nih.govnih.gov |

| Bacterial/Fungal Targets | DNA Gyrase, Topoisomerase IV | Infectious Disease | nih.gov |

Integration of Advanced Computational and High-Throughput Screening Methodologies

Future research will heavily rely on the synergy between computational chemistry and experimental screening to accelerate the discovery process. nih.gov In silico techniques are essential for prioritizing synthetic efforts and gaining mechanistic insights. Molecular docking studies can predict how this compound and its virtual analogues bind to the active sites of various protein targets, helping to rationalize observed activities and guide the design of more potent derivatives. nih.govsciencescholar.us

A particularly powerful approach is inverse virtual screening (IVS), also known as target fishing. nih.govmdpi.com In this method, the compound's structure is computationally screened against a large database of protein structures to identify and rank potential biological targets. nih.govresearchgate.net This can rapidly generate hypotheses about the compound's mechanism of action, which can then be validated experimentally.

These computational predictions can be coupled with High-Throughput Screening (HTS), a cornerstone of modern drug discovery that allows for the rapid testing of thousands of compounds. nih.govmdpi.com By first creating a focused library of analogues based on in silico predictions, experimental HTS campaigns can be made more efficient and cost-effective, increasing the probability of identifying promising lead compounds. thermofisher.compharm.ai

Potential as Molecular Probes and Research Tools in Chemical Biology

The quinoline scaffold is not only valuable for therapeutics but also as a core structure for chemical biology tools, particularly fluorescent probes. nih.gov Many quinoline derivatives possess intrinsic fluorescent properties that can be modulated by their chemical environment. nanobioletters.com This opens the exciting possibility of developing this compound analogues as molecular probes for bio-imaging. researchgate.net

Future research could focus on characterizing the photophysical properties of this scaffold and making targeted synthetic modifications to create probes with desirable characteristics, such as high quantum yield, photostability, and specific emission wavelengths. nih.gov Analogues could be designed as sensors for metal ions, reactive oxygen species, or specific biomolecules. nanobioletters.com Furthermore, by attaching targeting moieties, these probes could be directed to specific organelles, such as the mitochondria or nucleus, allowing for real-time visualization of cellular processes. rsc.org The development of such tools would provide invaluable insights into cell biology and disease pathology, demonstrating the versatility of the this compound scaffold beyond direct therapeutic applications. acs.org

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-(4-Chlorophenyl)-2-morpholinoquinoline, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves coupling a chlorophenyl-substituted quinoline precursor with morpholine derivatives. For example, 4-chlorophenylamine can react with ethylene oxide under basic conditions (e.g., NaOH catalysis) to form intermediates like 2-(4-chlorophenyl)morpholine, which is then conjugated to a quinoline backbone via nucleophilic substitution or palladium-catalyzed cross-coupling . Reaction optimization may involve varying solvents (e.g., chloroform for reflux reactions), temperature (60–100°C), and catalyst loading. Yield improvements are often achieved by controlling stoichiometry and purification via column chromatography .

Q. How is the structural identity of this compound confirmed experimentally?

- Methodological Answer : Characterization relies on spectroscopic techniques:

- NMR : and NMR confirm the presence of the chlorophenyl group (aromatic protons at δ 7.2–7.8 ppm) and morpholine ring (N-CH signals at δ 3.4–3.7 ppm) .

- Mass Spectrometry : High-resolution MS validates the molecular ion peak (e.g., [M+H] at m/z 341.12 for CHClNO).

- X-ray Crystallography : Used to resolve stereochemistry and confirm the quinoline-morpholine linkage angle (e.g., bond angles ~120° for sp-hybridized carbons) .

Q. What preliminary biological activities have been reported for this compound?

- Methodological Answer : In vitro assays suggest antifungal and anticancer potential. For example:

- Antifungal Activity : MIC (Minimum Inhibitory Concentration) values of 8–16 µg/mL against Candida albicans via ergosterol biosynthesis disruption .

- Anticancer Screening : IC values of 10–20 µM in MCF-7 breast cancer cells, likely via kinase inhibition (e.g., PI3K/Akt pathway) .

- Target Validation : Molecular docking studies predict binding to cytochrome P450 enzymes or DNA topoisomerases, requiring further enzymatic assays .

Advanced Research Questions

Q. How can conflicting data on the compound’s solubility and bioavailability be resolved?

- Methodological Answer : Contradictions arise from solvent polarity and assay conditions. For example:

- Solubility : LogP values (~3.5) suggest poor aqueous solubility, but co-solvents (e.g., DMSO/PEG 400 mixtures) enhance in vitro bioavailability. Validate via HPLC-UV quantification in simulated biological fluids (e.g., PBS at pH 7.4) .

- Bioavailability : Discrepancies between in silico predictions (e.g., SwissADME) and experimental Caco-2 permeability assays require microsomal stability testing and metabolite profiling .

Q. What strategies optimize the compound’s selectivity for kinase targets to reduce off-target effects?

- Methodological Answer :

- Structural Modifications : Introduce substituents at the quinoline C-4 position (e.g., methyl or methoxy groups) to sterically hinder non-target binding .

- Kinase Profiling : Use phosphoproteomics or kinome-wide screening (e.g., KINOMEscan) to identify off-target interactions. Compare with analogs lacking the morpholino group .

- Computational Design : MD simulations and free-energy perturbation (FEP) calculations refine binding affinity predictions for ATP-binding pockets .

Q. How do reaction byproducts form during synthesis, and how can they be minimized?

- Methodological Answer : Common byproducts include:

- Di-substituted Morpholines : Result from excess morpholine reagent; mitigate via controlled reagent addition (dropwise) .

- Chlorophenyl Ring Oxidation : Occurs under high-temperature conditions; suppress using inert atmospheres (N/Ar) and antioxidants (e.g., BHT) .

- Quinoline Degradation : Monitor via TLC or LC-MS; optimize reaction time to avoid over-stirring .

Q. What analytical techniques resolve discrepancies between computational and experimental spectroscopic data?

- Methodological Answer :

- NMR Predictions : Use DFT calculations (e.g., B3LYP/6-31G*) to simulate chemical shifts. Cross-validate with experimental NMR to adjust for solvent effects (e.g., CDCl vs. DMSO-d) .

- Crystallographic Refinement : Compare X-ray-derived bond lengths/angles with molecular mechanics (MMFF94) optimizations to identify conformational flexibility .

Methodological Challenges and Future Directions

Q. What are the limitations in current SAR (Structure-Activity Relationship) studies, and how can they be addressed?

- Critical Analysis :

- Data Gaps : Limited in vivo toxicity profiles (e.g., hepatotoxicity in murine models) hinder SAR refinement. Conduct subchronic dosing studies (28-day OECD 407 guidelines) .

- Stereochemical Effects : Chiral morpholine derivatives are understudied. Synthesize enantiomers via asymmetric catalysis (e.g., BINAP-Ru complexes) and compare bioactivity .

Q. How can the compound’s photostability be improved for long-term storage?

- Experimental Design :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.